molecular formula C24H21FN4O2 B2485280 1-(5-fluoro-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796915-39-3

1-(5-fluoro-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No.: B2485280
CAS No.: 1796915-39-3
M. Wt: 416.456
InChI Key: QZLBYAKASPODRA-UHFFFAOYSA-N
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Description

1-(5-fluoro-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C24H21FN4O2 and its molecular weight is 416.456. The purity is usually 95%.
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Scientific Research Applications

Crystal Forms and Solubility Enhancement

Polymorphs of (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea were studied to improve dissolution and absorption due to its poor water solubility. Two crystal forms (alpha and beta) were identified, with amorphous forms obtained through spray drying. Solubilization techniques like solid dispersion and wet grinding enhanced its bioavailability, indicating its potential for improved drug formulations (Yano et al., 1996).

Receptor Binding and Antagonism

The compound exhibited potent inhibitory activity against CCKB/gastrin receptors with high selectivity over CCKA receptors, making it a useful tool for studying the physiological and pharmacological roles of CCKB/gastrin receptors (Saita et al., 1994). Furthermore, it acted as a highly selective antagonist in in vitro and in vivo studies, suggesting its utility in researching gastrin/CCK-B receptor-related pathologies (Nishida et al., 1994).

Stability and Absorption in Drug Delivery Systems

Studies on solid dispersion systems containing this compound demonstrated the formation of stable colloidal particles that maintained their physicochemical properties and improved drug absorption in vivo. These findings underscore its potential in enhancing the bioavailability of poorly water-soluble drugs (Yano et al., 1996; Yano et al., 1997).

Antimicrobial Activity

While not directly matching the chemical in the query, research into similar benzodiazepine derivatives has shown good antimicrobial activity, indicating the potential for developing new antimicrobial agents from benzodiazepine derivatives (Haranath et al., 2007).

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2/c1-15-12-13-17(25)14-19(15)26-24(31)28-22-23(30)29(2)20-11-7-6-10-18(20)21(27-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLBYAKASPODRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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